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Compound of Interest |

Compound Name: 2-Fluoro-3-hydroxybenzonitrile
CAS No.: 1000339-24-1
Cat. No.: B1342717

Get Quote

This guide provides a comprehensive technical overview of the expected spectroscopic data
for 2-Fluoro-3-hydroxybenzonitrile (CAS No. 1000339-24-1). As a crucial building block in
pharmaceutical and fine chemical synthesis, a thorough understanding of its structural and
electronic properties through spectroscopic analysis is paramount for researchers and drug
development professionals.[1] While a complete set of experimentally-derived spectra is not
readily available in public databases, this document synthesizes foundational spectroscopic
principles and data from analogous compounds to present a robust, predictive analysis. This
approach is designed to empower researchers in identifying and characterizing this molecule,
and to provide a framework for interpreting their own experimental results.

Molecular Structure and Physicochemical
Properties

2-Fluoro-3-hydroxybenzonitrile is an aromatic compound featuring a nitrile (-C=N), a
hydroxyl (-OH), and a fluorine (-F) substituent on the benzene ring. This unique combination of
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functional groups dictates its chemical reactivity and gives rise to a distinct spectroscopic
fingerprint.

e Molecular Formula: C7HsFNOI[2]

e Molecular Weight: 137.11 g/mol [2]

e Structure:

Caption: Molecular structure of 2-Fluoro-3-hydroxybenzonitrile.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule.
The predicted IR spectrum of 2-Fluoro-3-hydroxybenzonitrile will be dominated by the
characteristic vibrations of its nitrile, hydroxyl, and aromatic moieties.

licted | : :

Wavenumber . . . .
(cm-?) Functional Group Vibration Mode Expected Intensity
3500-3200 O-H (Phenol) Stretching, H-bonded Strong, Broad
3100-3000 C-H (Aromatic) Stretching Medium to Weak
2240-2220 C=N (Nitrile) Stretching Strong, Sharp
1600-1450 C=C (Aromatic) Ring Stretching Medium to Strong
1320-1000 C-O (Phenol) Stretching Strong

1300-1000 C-F Stretching Medium

900-675 C-H (Aromatic) Out-of-plane Bending Strong

Interpretation of the IR Spectrum

o O-H Stretching: The hydroxyl group of the phenol will exhibit a strong and characteristically
broad absorption band in the 3500-3200 cm~1 region due to intermolecular hydrogen
bonding.[3]
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e C-H Aromatic Stretching: Weak to medium bands are expected just above 3000 cm™1, typical
for C-H bonds on an aromatic ring.[4][5]

e C=N Nitrile Stretching: A strong and sharp absorption is predicted in the 2240-2220 cm™*
range. The conjugation with the aromatic ring slightly lowers the frequency compared to
aliphatic nitriles.

o C=C Aromatic Ring Stretching: A series of medium to strong bands between 1600 cm~* and
1450 cm~1 will be present, corresponding to the stretching vibrations of the carbon-carbon
bonds within the benzene ring.[5]

e C-O Phenolic Stretching: A strong band in the 1320-1000 cm~1 region will indicate the
presence of the phenolic C-O bond.[3]

e C-F Stretching: A medium intensity band is expected in the 1300-1000 cm~1 region for the
carbon-fluorine bond.

e C-H Aromatic Bending: Strong absorptions in the 900-675 cm~1 region result from the out-of-
plane bending of the aromatic C-H bonds, which can be indicative of the substitution pattern.

[5]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

o Sample Preparation: A small amount of solid 2-Fluoro-3-hydroxybenzonitrile is placed
directly onto the ATR crystal.

o Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

o Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure
clamp, and the sample spectrum is recorded.

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to yield the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR Spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 2-Fluoro-3-hydroxybenzonitrile, both *H and 3C NMR will be crucial for

confirming the substitution pattern and electronic environment of the aromatic ring.

'H NMR Spectroscopy

The *H NMR spectrum will show signals for the three aromatic protons and the single hydroxyl

proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing

nature of the nitrile and fluorine groups and the electron-donating character of the hydroxyl

group.

Predicted *H NMR Data (in CDCIs)

Predicted Chemical

Coupling Constant

Proton . Multiplicity
Shift (6, ppm) (J, H2)
-OH 40-7.0 Broad Singlet N/A
3J(H-H) = 7-9, 4J(H-F)
H-4 ~7.0-73 Doublet of Doublets

~2-4

Triplet or Doublet of
H-5 ~6.8-7.1
Doublets

3J(H-H) = 7-9

H-6 ~7.2-75 Doublet of Doublets

3J(H-H) = 7-9, 3J(H-F)
~5-8

Interpretation of the *H NMR Spectrum

e -OH Proton: The hydroxyl proton will likely appear as a broad singlet, with a chemical shift

that is highly dependent on concentration and solvent.[6] This peak can be confirmed by a

"D20 shake," where the addition of deuterium oxide will cause the peak to disappear due to

proton-deuterium exchange.[6]

o Aromatic Protons: The three aromatic protons will resonate in the typical aromatic region

(6.5-8.0 ppm). Their precise chemical shifts and splitting patterns are determined by their
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position relative to the substituents. The fluorine atom will cause additional splitting
(coupling) of the signals from adjacent protons (H-6) and those further away.

3C NMR Spectroscopy

The 13C NMR spectrum will show seven distinct signals corresponding to the seven carbon
atoms in the molecule. The chemical shifts will be influenced by the attached functional groups,
and the carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.

Predicted 13C NMR Data (in CDCl3)

Predicted Chemical Shift

Carbon C-F Coupling (J, Hz)
(5, ppm)

C-CN ~115- 120 4J(C-F) = 2-4

C-1 ~110 - 115 3J(C-F) =8-12

C-2 (C-F) ~155 - 160 1J(C-F) = 240-260

C-3 (C-OH) ~145 - 150 2)(C-F) = 15-20

C-4 ~120 - 125 3J(C-F)=3-5

C-5 ~118 - 123 4J(C-F) = 1-3

C-6 ~128 - 133 2)(C-F) = 18-22

Interpretation of the 3C NMR Spectrum

e C-F Coupling: The most notable feature will be the large one-bond coupling constant (1J(C-
F)) for the carbon directly attached to the fluorine atom (C-2), which will appear as a doublet.
[7][8] Smaller couplings will be observed for carbons two (3J), three (3J), and four (4J) bonds
away from the fluorine.[7][8]

o Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the
electronic effects of the substituents. The carbon attached to the fluorine (C-2) and the
hydroxy! group (C-3) will be significantly deshielded (shifted downfield). The nitrile carbon (C-
CN) will appear in the characteristic region for nitriles.
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Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-3-hydroxybenzonitrile in ~0.7 mL of a
deuterated solvent (e.g., CDCI3) in an NMR tube.

e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence.

e 13C NMR Acquisition: Acquire the 3C NMR spectrum, typically with proton decoupling to
simplify the spectrum to singlets (which will be split by fluorine).

o Data Processing: Fourier transform the raw data, phase correct the spectra, and reference
the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can aid in structural elucidation. For 2-Fluoro-3-hydroxybenzonitrile,
electron ionization (EI) would likely be used.

Predicted Mass Spectrum Data (EI)
m/z lon

Fragmentation Pathway

137 [M]* Molecular lon
Loss of carbon monoxide from
109 [M - COJ*
the phenol
110 [M - HCN]* Loss of hydrogen cyanide
Sequential loss of CO and
82 [M-CO - HCN]*

HCN

Interpretation of the Mass Spectrum

e Molecular lon: A prominent molecular ion peak at m/z = 137 is expected, corresponding to
the molecular weight of the compound.[9] The presence of one nitrogen atom results in an
odd nominal molecular weight, consistent with the nitrogen rule.[10]
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e Fragmentation: Common fragmentation pathways for phenols include the loss of carbon
monoxide (CO), leading to a peak at m/z 109.[9] Aromatic nitriles can lose hydrogen cyanide
(HCN), which would result in a peak at m/z 110.[11][12] Subsequent fragmentation of these
initial products would lead to smaller fragment ions.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC).

« lonization: In the ion source, the sample is bombarded with high-energy electrons, causing
ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Caption: Workflow for Electron lonization Mass Spectrometry.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 2-Fluoro-
3-hydroxybenzonitrile. By understanding the expected IR, NMR, and MS data, researchers
can more effectively identify this compound, confirm its structure, and assess its purity. The
provided protocols offer a starting point for the experimental acquisition of this critical data. It is
the synthesis of these techniques that provides the highest level of confidence in the structural
elucidation of novel and valuable chemical entities.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6271058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271058/
https://www.cookechem.com/Detail/BD3521541.htm
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760000402
https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760000402
https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760000402
http://u-of-o-nmr-facility.blogspot.com/2007/10/13c-nmr-of-fluorinated-organics.html
http://u-of-o-nmr-facility.blogspot.com/2007/10/13c-nmr-of-fluorinated-organics.html
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.whitman.edu/chemistry/edusolns_software/GC_LC_CE_MS_2017/CH%206%202017.pdf
https://pubs.rsc.org/en/content/articlehtml/2024/cp/d3cp05574d
https://pubs.rsc.org/en/content/articlehtml/2024/cp/d3cp05574d
https://pubs.rsc.org/en/content/articlehtml/2024/cp/d3cp05574d
https://pubs.rsc.org/en/content/articlelanding/2024/cp/d3cp05574d
https://pubs.rsc.org/en/content/articlelanding/2024/cp/d3cp05574d
https://pubs.rsc.org/en/content/articlelanding/2024/cp/d3cp05574d
https://www.benchchem.com/product/b1342717/docs#a-technical-guide-to-the-spectroscopic-characterization-of-2-fluoro-3-hydroxybenzonitrile
https://www.benchchem.com/product/b1342717/docs#a-technical-guide-to-the-spectroscopic-characterization-of-2-fluoro-3-hydroxybenzonitrile
https://www.benchchem.com/product/b1342717/docs#a-technical-guide-to-the-spectroscopic-characterization-of-2-fluoro-3-hydroxybenzonitrile
https://www.benchchem.com/product/b1342717/docs#a-technical-guide-to-the-spectroscopic-characterization-of-2-fluoro-3-hydroxybenzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342717?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b1342717?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342717?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

